3-Ethyl Haloperidol Decanoate is a chemical compound derived from haloperidol, an antipsychotic medication. This compound is classified under the category of dopamine receptor antagonists, specifically targeting the D2 dopamine receptors. It is primarily utilized in the treatment of various psychiatric disorders, including schizophrenia and acute psychosis. The compound is noted for its long-acting formulation, which allows for extended therapeutic effects with less frequent dosing compared to traditional haloperidol.
Source: 3-Ethyl Haloperidol Decanoate can be synthesized through chemical processes involving haloperidol and decanoic acid, as well as being available from various chemical suppliers for research purposes .
3-Ethyl Haloperidol Decanoate is classified as:
The synthesis of 3-Ethyl Haloperidol Decanoate typically involves the esterification of haloperidol with decanoic acid. This reaction often requires a catalyst such as sulfuric acid and is performed under reflux conditions to facilitate the reaction.
The molecular formula of 3-Ethyl Haloperidol Decanoate is , with a molecular weight of 558.17 g/mol. The structural representation includes a piperidine ring connected to a decanoate moiety and aromatic substituents.
3-Ethyl Haloperidol Decanoate can undergo several chemical reactions, including:
The products formed depend on the specific reactions:
The primary mechanism involves strong antagonism at the D2 dopamine receptors, which is crucial for its antipsychotic effects.
3-Ethyl Haloperidol Decanoate is primarily used in:
This compound represents a significant advancement in the pharmacotherapy of psychiatric disorders, providing effective management options with prolonged therapeutic benefits.
3-Ethyl Haloperidol Decanoate is formally recognized as Haloperidol Decanoate EP Impurity C within the European Pharmacopoeia framework [3]. This designation underscores its established role as a potential contaminant arising during the synthesis or storage of haloperidol decanoate active pharmaceutical ingredient (API) or its final long-acting injectable formulations. Its structural similarity to the parent compound stems from the shared core: the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety esterified with decanoic acid and linked to a fluorophenyl ketone via a butyl chain [2] [3] [9]. The defining structural deviation is the ethyl group (-CH2CH3) attached to the carbon adjacent to the fluorine on the terminal phenyl ring (meta-position), replacing the hydrogen atom present in haloperidol decanoate [3] [4] [7].
Table 1: Structural Characteristics of 3-Ethyl Haloperidol Decanoate
Characteristic | Value/Description |
---|---|
CAS Number | 1797982-02-5 |
IUPAC Name | 4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl decanoate |
Molecular Formula | C33H45ClFNO3 |
Molecular Weight | 558.17 g/mol |
Key Structural Feature | Ethyl group (-CH2CH3) on meta-position of fluorophenyl ring |
Synonyms | Haloperidol Decanoate EP Impurity C; 3-Ethyl Haloperidol Decanoate |
The presence of this analog in haloperidol decanoate drug products can originate from several sources:
Table 2: Comparison of Key Properties Between Haloperidol Decanoate and 3-Ethyl Analog
Property | Haloperidol Decanoate | 3-Ethyl Haloperidol Decanoate |
---|---|---|
CAS Number | 74050-97-8 [2] | 1797982-02-5 [3] [4] |
Molecular Formula | C31H41ClFNO3 | C33H45ClFNO3 |
Molecular Weight | 530.11 g/mol [2] | 558.17 g/mol [3] [4] |
Structural Difference | H atom at fluorophenyl meta-position | -CH2CH3 group at fluorophenyl meta-position |
Primary Role | Active Pharmaceutical Ingredient (API) | Pharmacopoeial Impurity (EP Impurity C) [3] |
This structural modification significantly alters physicochemical properties compared to haloperidol decanoate, including lipophilicity (increased logP) and molecular weight. These changes directly impact its chromatographic behavior (retention time) and mass spectrometric signature (m/z), enabling its detection and quantification separate from the API and other impurities [3] [7] [9]. Monitoring its levels is crucial as structurally similar impurities can potentially impact the stability or efficacy of the final drug product, even if pharmacologically inert themselves.
The stringent control of impurities like 3-Ethyl Haloperidol Decanoate is a cornerstone of pharmaceutical quality assurance for long-acting injectable antipsychotics. Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), mandate strict limits on identified and unidentified impurities in drug substances and products based on International Council for Harmonisation (ICH) guidelines (Q3A(R2) and Q3B(R2)) [3].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7